

Application Notes and Protocols: Fluorescent Probes Based on Benzylboronic Acid

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Compound of Interest

Compound Name: **Benzylboronic Acid**

Cat. No.: **B052725**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes based on **benzylboronic acid**. These probes are versatile tools for the detection and imaging of biologically relevant molecules such as saccharides and reactive oxygen species (ROS), as well as for targeting specific cellular structures and pathologies like amyloid plaques.

Introduction

Fluorescent probes incorporating a **benzylboronic acid** moiety have emerged as powerful tools in chemical biology and drug development. The boronic acid group serves as a versatile recognition element, capable of forming reversible covalent bonds with 1,2- or 1,3-diols present in saccharides. Furthermore, the carbon-boron bond of **benzylboronic acids** can be cleaved by certain reactive oxygen species (ROS), leading to a distinct change in the fluorescence properties of the probe. This dual functionality, combined with the tunability of the fluorophore, allows for the rational design of probes for a wide range of biological applications.

Principle of Detection

The detection mechanisms of **benzylboronic acid**-based fluorescent probes are primarily based on two principles:

- **Saccharide Sensing:** The boronic acid group exists in a trigonal planar, sp^2 -hybridized state, which is typically weakly fluorescent. Upon binding to the cis-diols of a saccharide, it transitions to a tetrahedral, sp^3 -hybridized boronate ester. This structural change alters the electronic properties of the attached fluorophore, leading to a modulation of its fluorescence through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
- **ROS Sensing:** Certain ROS, particularly hydrogen peroxide (H_2O_2) and peroxynitrite ($ONOO^-$), can oxidize the **benzylboronic acid** group, cleaving the carbon-boron bond and resulting in the formation of a corresponding phenol derivative. This irreversible transformation can be designed to either "turn on" or "turn off" the fluorescence of the probe, or induce a ratiometric shift in its emission spectrum.

I. Application in Saccharide Detection

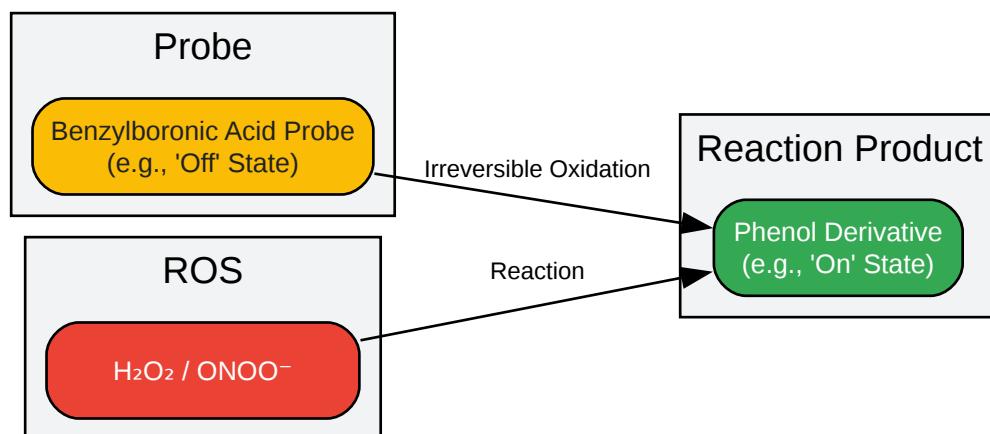
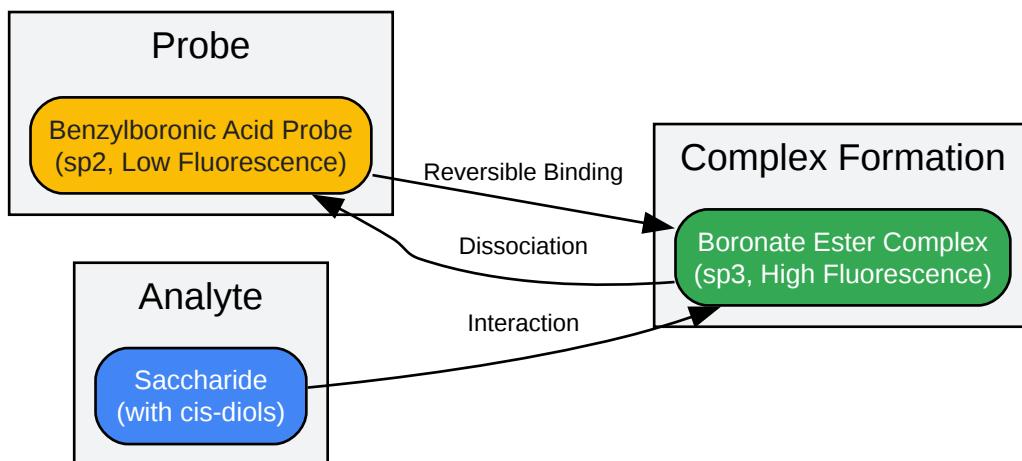
Benzylboronic acid probes are widely used for the detection and quantification of saccharides in biological systems. Their ability to selectively bind to glucose, fructose, and other sugars makes them valuable tools for studying carbohydrate metabolism and for the development of glucose sensors for diabetes management.

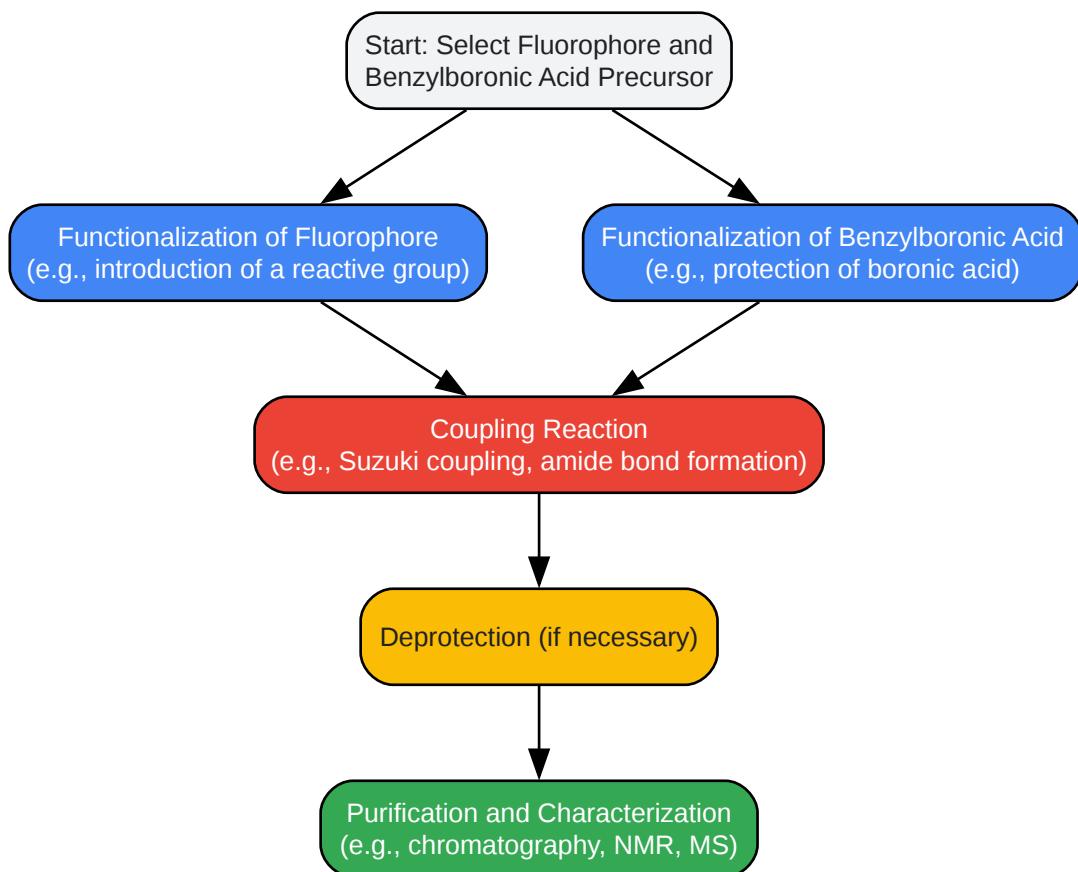
Quantitative Data for Saccharide Detection

The following table summarizes the key performance characteristics of representative **benzylboronic acid**-based fluorescent probes for saccharide detection.

Probe/Sensor System	Target Saccharide	Binding Constant (K_a or K_{sv}) / Dissociation Constant (K_-)	Fluorescence Change	Reference
Anthracene Boronic Acid	D-Fructose	$K_a = 4365 \text{ M}^{-1}$	~7-fold increase	[1]
Anthracene Boronic Acid	D-Glucose	$K_a = 110 \text{ M}^{-1}$	-	[1]
Pyridinium Cation- π Sensor	D-Fructose	$K_a = 353 \text{ M}^{-1}$	-	[1]
Pyridinium Cation- π Sensor	D-Glucose	$K_a = 1378 \text{ M}^{-1}$	-	[1]
HNBA Vesicles	Fructose	-	Dramatic Decrease	[2]
HNBA Vesicles	Galactose	-	Dramatic Decrease	[2]
HNBA Vesicles	Maltose	-	Dramatic Decrease	[2]
HNBA Vesicles	Glucose	-	Dramatic Decrease	[2]

Signaling Pathway for Saccharide Detection





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